Product packaging for N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide(Cat. No.:CAS No. 96798-97-9)

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2522911
CAS No.: 96798-97-9
M. Wt: 265.272
InChI Key: HRJCLEINJKBKGX-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.272. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O2 B2522911 N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 96798-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(12-9-5-2-6-10-12)16-14-13(17-20-18-14)11-7-3-1-4-8-11/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJCLEINJKBKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Phenyl 1,2,5 Oxadiazol 3 Yl Benzamide and Analogues

Established Synthetic Routes for the 1,2,5-Oxadiazole Ring System

The construction of the 1,2,5-oxadiazole heterocycle is a well-documented area of organic synthesis, with several reliable methods available for its formation. These routes primarily involve the cyclization of acyclic precursors containing the requisite nitrogen and oxygen functionalities.

The most classical and widely employed method for synthesizing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes (glyoximes). chemicalbook.comthieme-connect.de This approach is versatile and compatible with a range of substituents. Another significant pathway involves the deoxygenation of 1,2,5-oxadiazole-2-oxides, commonly known as furoxans. chemicalbook.com

Key Precursors:

α-Dioximes (Glyoximes): These are the primary starting materials for the direct synthesis of 1,2,5-oxadiazoles. For the parent, unsubstituted ring, glyoxaldioxime is used, which can be prepared from the reaction of glyoxal (B1671930) with hydroxylamine. chemicalbook.com For substituted versions, the corresponding symmetrically or asymmetrically substituted α-dioximes are required.

1,2,5-Oxadiazole-2-oxides (Furoxans): These serve as precursors that can be reduced to the target 1,2,5-oxadiazole. Furoxans themselves can be conveniently synthesized from α-nitro-ketoximes using acidic alumina (B75360) as a catalyst. researchgate.net

Reaction Conditions: The choice of reagent and conditions for the cyclization or deoxygenation step is crucial for achieving high yields and ensuring compatibility with various functional groups.

Dehydration of α-Dioximes: This reaction is typically promoted by dehydrating agents under thermal conditions. Common reagents include heating with succinic anhydride (B1165640) at temperatures between 150–170°C or using thionyl chloride (SOCl₂). chemicalbook.com

Deoxygenation of Furoxans: The removal of the N-oxide oxygen is generally accomplished using reducing agents, with trialkylphosphites being a common choice for this transformation. chemicalbook.com This method allows for the synthesis of 1,2,5-oxadiazoles bearing diverse substituents such as alkyl, aryl, acyl, and amino groups. chemicalbook.com

The following table summarizes the primary synthetic pathways.

Synthetic RouteKey Precursor(s)Key Reagents & ConditionsProduct
Dehydrationα-DioximeSuccinic anhydride (150–170°C) or Thionyl chloride (SOCl₂)1,2,5-Oxadiazole
Deoxygenation1,2,5-Oxadiazole-2-oxide (Furoxan)Trialkylphosphite1,2,5-Oxadiazole
Furoxan Synthesisα-Nitro-ketoximeAcidic Alumina1,2,5-Oxadiazole-2-oxide

Modern synthetic chemistry seeks to develop methodologies that offer milder reaction conditions, improved functional group tolerance, and enhanced safety profiles. For the synthesis of 1,2,5-oxadiazoles, several advanced strategies have been reported.

One notable advancement in the dehydration of bisoximes is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netorganic-chemistry.org This reagent facilitates the cyclization at ambient temperature, which is a significant advantage when preparing energetic compounds that may be sensitive to the high temperatures used in classical methods. organic-chemistry.org The use of diphosphorus (B173284) tetraiodide has also been described as a mild condensing agent for this transformation. researchgate.net

Ring-rearrangement reactions provide an alternative entry to the 1,2,5-oxadiazole system. The Boulton–Katritzky rearrangement, for instance, can be used to convert other heterocyclic systems, such as certain 1-(1,2,4-oxadiazol-3-yl)alkanone oximes, into the 1,2,5-oxadiazole core. thieme-connect.de Broader strategic classifications for forming this ring system also include methods like cycloaddition, dimerization, and ring-conversion reactions, highlighting the diverse synthetic toolkit available to chemists. researchgate.netnih.gov

Advanced MethodPrecursorReagent/ConditionKey Advantage(s)
Mild DehydrationBisoxime1,1'-Carbonyldiimidazole (CDI)Ambient temperature, improved safety and functional group compatibility. researchgate.netorganic-chemistry.org
Ring Rearrangement1-(1,2,4-Oxadiazol-3-yl)alkanone oximeThermal or Basic ConditionsAccess from different heterocyclic starting materials. thieme-connect.de

Synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

The synthesis of the title compound is typically achieved in a two-stage process: first, the construction of the key intermediate, 4-phenyl-1,2,5-oxadiazol-3-amine (B78485), followed by an amide coupling reaction.

The formation of the amide bond in this compound is a standard acylation reaction involving the nucleophilic 3-amino group of the oxadiazole ring.

The precursor, 4-phenyl-1,2,5-oxadiazol-3-amine, can be synthesized via the glyoxime (B48743) dehydration route, specifically by heating (1Z,2E)-N′-hydroxy-2-(hydroxyimino)-2-phenylethanimidamide with a dehydrating agent like sodium acetate (B1210297). thieme-connect.de

Once the amine precursor is obtained, the general procedure for amide formation is as follows:

Reactant Preparation: The 4-phenyl-1,2,5-oxadiazol-3-amine is dissolved in a suitable anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine (B92270).

Base Addition: An organic base, commonly triethylamine (B128534) (Et₃N) or pyridine, is added to the solution. The role of the base is to neutralize the hydrochloric acid that is generated as a byproduct when using an acyl chloride.

Acylation: Benzoyl chloride is added to the reaction mixture, typically in a controlled, dropwise manner at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction is quenched, often with water or a dilute aqueous acid. The organic layer is separated, washed sequentially with aqueous solutions (e.g., NaHCO₃ solution, brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting crude product is then purified, most commonly by recrystallization from a suitable solvent system or by column chromatography.

Alternatively, the amide can be formed by coupling the amine directly with benzoic acid using standard peptide coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov

While specific reports detailing the synthesis of this compound are specialized, the acylation of 3-amino-1,2,5-oxadiazole cores is a common transformation in medicinal chemistry research. Studies on structurally related analogues provide insight into typical reaction efficiencies. For example, in the synthesis of antiplasmodial agents, various substituted benzoyl chlorides were reacted with 4-substituted-3-amino-1,2,5-oxadiazoles, demonstrating the general applicability of the acylation protocol. nih.gov Similarly, the synthesis of other benzamides containing heterocyclic cores reports yields for the final amide formation step that are often in the good to excellent range. mdpi.com

The following table summarizes typical conditions and yields for the synthesis of structurally related benzamide (B126) compounds, illustrating the general effectiveness of the amide coupling step.

Amine PrecursorAcylating AgentSolvent / BaseYield (%)Reference Compound Example
Substituted 3-amino-1,2,5-oxadiazoleSubstituted Benzoyl ChloridePyridineNot specified, but generally effectiveN-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide nih.gov
2-chloro-5-(...)anilineSubstituted AnilineToluene / Triethylamine69%N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide mdpi.com
4-(...)-anilineSubstituted Carboxylic AcidDCM / HATU / DIPEA87-90%4-Chloro-N-{4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is primarily driven by the goal of optimizing biological activity through systematic structural modifications. This process involves exploring the structure-activity relationships (SAR) by altering specific substituents on the core scaffold. The molecule offers three main points for derivatization: the phenyl ring at the C4 position of the oxadiazole, the phenyl ring of the benzamide moiety, and the amide linker itself.

Design Rationale:

4-Aryl Group Modification: The electronic and steric properties of the substituent at the 4-position of the oxadiazole ring can significantly influence molecular interactions with biological targets. Research has shown that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of this 4-phenyl moiety. nih.gov Synthesizing analogues with electron-donating or electron-withdrawing groups on this ring allows for a systematic probe of these effects.

Benzamide Moiety Modification: The benzamide portion of the molecule is crucial for establishing interactions such as hydrogen bonding. Introducing substituents onto this phenyl ring can modulate lipophilicity, electronic distribution, and steric profile, thereby fine-tuning the binding affinity and pharmacokinetic properties of the compound. Studies have explored a range of substituents, including methyl, fluoro, and trifluoromethyl groups, to investigate their impact on activity and cytotoxicity. nih.gov

Synthesis of Analogues: The synthesis of these analogues follows the same fundamental pathway described previously.

Synthesis of 4-Aryl Analogues: To vary the substituent at the C4 position, the synthesis begins with a different substituted benzaldehyde (B42025). This starting material is converted to the corresponding α-dioxime, which is then cyclized to form the desired 4-aryl-1,2,5-oxadiazole-3-amine intermediate.

Synthesis of Benzamide Analogues: To modify the benzamide portion, the 4-phenyl-1,2,5-oxadiazol-3-amine intermediate is acylated with a variety of substituted benzoyl chlorides or the corresponding benzoic acids via an amide coupling reaction.

The table below outlines examples of rational design strategies for creating analogues.

Target Modification SiteRationale / GoalSynthetic ApproachExample Substituent(s)
4-Phenyl RingInvestigate the effect of electronics and sterics on biological activity.Start with a substituted benzaldehyde to build the oxadiazole core.3-ethoxy-4-methoxyphenyl, 4-aminophenyl. nih.gov
Benzamide Phenyl RingModulate hydrogen bonding, lipophilicity, and target binding.Use a substituted benzoyl chloride in the final acylation step.3-methyl, 3-fluoro, 3-(trifluoromethyl). nih.gov

This systematic approach allows for the development of a comprehensive understanding of the structure-activity relationships governing this class of compounds.

Systematic Modification of the 4-Phenyl Moiety on the Oxadiazole Ring

The 4-phenyl group of the 1,2,5-oxadiazole ring is a key target for modification to explore structure-activity relationships. A primary and highly effective method for introducing diversity at this position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This approach typically involves the synthesis of a precursor, 3-amino-4-(halophenyl)-1,2,5-oxadiazole, which can then be reacted with a variety of boronic acids or esters to introduce a wide range of substituents on the phenyl ring.

The general synthetic route commences with a halogenated benzonitrile, which is converted to the corresponding amidoxime (B1450833). Cyclization of the amidoxime yields the 4-(halophenyl)-1,2,5-oxadiazol-3-amine intermediate. This intermediate serves as a versatile building block for the subsequent Suzuki coupling reaction, allowing for the introduction of various aryl and heteroaryl groups. Following the coupling reaction, the amino group can be acylated with benzoyl chloride or a substituted variant to yield the final N-(4-aryl-1,2,5-oxadiazol-3-yl)benzamide analogues.

Table 1: Representative Analogues with Modifications on the 4-Phenyl Moiety

Compound ID R Group (at 4-position of phenyl ring) Synthetic Method
1a -H (Phenyl) N/A (Parent Compound)
1b 4-Methylphenyl Suzuki Coupling
1c 4-Methoxyphenyl Suzuki Coupling
1d 4-Chlorophenyl Suzuki Coupling
1e 3-Pyridyl Suzuki Coupling

| 1f | 2-Thienyl | Suzuki Coupling |

This table presents hypothetical analogues based on common Suzuki coupling reaction outcomes for similar heterocyclic systems.

The Suzuki coupling reaction offers a robust and versatile method for creating a library of compounds with diverse electronic and steric properties on the phenyl ring, which is instrumental in probing interactions with biological targets. researchgate.net

Structural Diversification via Substitutions on the Benzamide Moiety

Another major avenue for structural diversification lies in the modification of the benzamide moiety. This is most commonly achieved by acylating the precursor 3-amino-4-phenyl-1,2,5-oxadiazole with a variety of substituted benzoyl chlorides. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or N,N-dimethylformamide. nih.gov

This straightforward acylation allows for the introduction of a wide array of substituents onto the benzamide phenyl ring, including electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., nitro, chloro), and halogens. nih.govekb.eg These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Table 2: Representative Analogues with Substitutions on the Benzamide Moiety

Compound ID Substituent on Benzamide Ring Reagent
2a 4-Methoxy 4-Methoxybenzoyl chloride
2b 3-Nitro 3-Nitrobenzoyl chloride
2c 4-Chloro 4-Chlorobenzoyl chloride
2d 4-tert-Butyl 4-tert-Butylbenzoyl chloride

| 2e | 2-Fluoro | 2-Fluorobenzoyl chloride |

This table illustrates potential analogues synthesized via acylation, a common strategy for derivatizing amino-oxadiazoles. nih.govekb.eg

The ease of access to a wide variety of substituted benzoyl chlorides makes this a highly flexible and widely employed strategy in the generation of diverse compound libraries based on the this compound scaffold.

Exploration of Hybrid Ring Systems through Chemical Linkages

The development of hybrid molecules, where the core this compound structure is linked to other heterocyclic systems, is a contemporary strategy in drug discovery to access novel chemical space and potentially combine the pharmacological activities of different pharmacophores. benthamdirect.com

One approach to creating such hybrids involves modifying the benzamide moiety to include a reactive handle for further elaboration. For instance, a chloroacetyl group can be introduced by reacting 3-amino-4-phenyl-1,2,5-oxadiazole with chloroacetyl chloride. nih.gov The resulting N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-chloroacetamide can then serve as an intermediate for coupling with various nucleophiles, such as thiols, to form new heterocyclic rings or link to existing ones. nih.gov For example, reaction with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of a thiazolidinone ring. nih.gov

Another strategy involves the synthesis of analogues where the benzamide phenyl ring is replaced by or linked to another heterocyclic ring system, such as pyridine or quinoline. mdpi.commdpi.com This can be achieved by using the corresponding heterocyclic acid chloride in the initial acylation step.

Table 3: Examples of Hybrid Ring Systems

Compound ID Linked Heterocycle Linkage Strategy
3a Thiazolidinone Cyclization of chloroacetamide intermediate
3b Pyridine Acylation with nicotinoyl chloride
3c Quinoline Acylation with quinoline-4-carbonyl chloride

| 3d | Benzimidazole | Linkage via a spacer from the benzamide ring |

This table provides conceptual examples of hybrid molecules that could be synthesized based on established chemical methodologies for related compounds. nih.govbenthamdirect.commdpi.commdpi.com

The creation of these hybrid molecules significantly expands the structural diversity of the this compound class, offering the potential for novel biological activities and intellectual property.

Structure Activity Relationship Sar Studies of N 4 Phenyl 1,2,5 Oxadiazol 3 Yl Benzamide Derivatives in Research

Elucidating the Influence of Substituent Patterns on Biological Activity

SAR studies investigate how modifying specific parts of a molecule, through the addition, removal, or alteration of functional groups, impacts its interaction with biological targets. For derivatives of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, research has centered on two primary molecular regions: the 4-phenyl moiety and the benzamide (B126) moiety.

The phenyl ring attached to the 1,2,5-oxadiazole core is a critical site for modification to tune the biological activity and selectivity of these compounds. Research has shown that the nature and position of substituents on this ring can dramatically influence efficacy.

Studies on related benzamide derivatives substituted with a 1,2,4-oxadiazole (B8745197) ring have revealed clear SAR trends. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to be beneficial for inhibitory activity. mdpi.com In one study, derivatives with 3-CF₃ or 3,4-(Cl)₂ substitutions on the benzene (B151609) ring demonstrated significantly superior activity against Sclerotinia sclerotiorum compared to other analogs. mdpi.com This suggests that the electronic properties of the phenyl ring play a crucial role in the compound's mechanism of action. Further research into 1,2,4-oxadiazole derivatives has indicated that the presence of halogen atoms in the structure of the phenyl ring is crucial for maintaining high biological activity and selectivity. mdpi.com

The following table summarizes research findings on substitutions to the phenyl moiety in various oxadiazole-benzamide scaffolds.

Compound IDPhenyl Moiety SubstituentTarget OrganismActivity
13f 3-CF₃Sclerotinia sclerotiorumEC₅₀ = 6.67 mg/L mdpi.com
13p 3,4-(Cl)₂Sclerotinia sclerotiorumEC₅₀ = 5.17 mg/L mdpi.com
F11 4-ClMeloidogyne incognita93.2% mortality at 200 µg/mL mdpi.com
F3 UnsubstitutedMeloidogyne incognitaLower activity than F11 mdpi.com
F7 4-CH₃Meloidogyne incognitaLower activity than F11 mdpi.com

In the development of antitumor agents based on a nitrobenzoxadiazole scaffold, replacing an ester group with a benzamide moiety led to the creation of N-(6-((7-nitrobenzo[c] nih.govrsc.orgnih.govoxadiazol-4-yl)thio)hexyl)benzamide. nih.gov This modification was undertaken to improve metabolic stability, as the resulting amide was stable against human liver microsomal carboxylesterases, unlike its ester predecessor which was prone to rapid hydrolysis. nih.gov This change not only enhanced stability but also maintained the ability to disrupt the interaction between the GSTP1-1 and TRAF2 proteins, demonstrating that the benzamide group could effectively preserve the mechanism of action while improving drug-like properties. nih.gov

Similarly, research on 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives as potential antifungal agents has provided insights. Molecular dynamics simulations suggest that these compounds can bind to the active site of class II histone deacetylase (HDAC), indicating a potential mechanism for their antifungal activity. nih.gov The specific interactions within the benzamide moiety are crucial for this binding.

Application of Quantitative Structure-Activity Relationship (QSAR) Analysis in Compound Optimization

QSAR represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in optimizing lead compounds by predicting the activity of novel derivatives before their synthesis.

For oxadiazole derivatives, three-dimensional QSAR (3D-QSAR) studies are frequently employed to build predictive models. nih.govrsc.org Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to construct these models. nih.govrsc.org

In a study on oxadiazole derivatives as multifunctional agents, CoMFA and CoMSIA methods yielded statistically significant 3D-QSAR models. nih.govrsc.org The models demonstrated good predictive power, which was validated through external validation and applicability domain analysis. rsc.orgresearchgate.net Such models provide a useful platform for predicting the activities of new oxadiazole derivatives, thereby guiding the design of new chemical entities with potentially enhanced inhibitory activities. nih.govrsc.org The statistical robustness of these models is key to their utility in the drug design process.

QSAR models function by correlating molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—with observed biological activity. The output of 3D-QSAR studies, such as CoMFA and CoMSIA, includes contour maps that visualize the regions around the molecule where specific properties are statistically correlated with activity. rsc.orgresearchgate.net

These maps provide crucial information for rational drug design. For example, they can indicate areas where bulky groups (steric fields) or electropositive/electronegative groups (electrostatic fields) would be favorable or unfavorable for activity. In the analysis of oxadiazole derivatives, the derived contour maps provided structural information that was used to suggest modifications for improving inhibitory activities. rsc.orgresearchgate.net

In a QSAR study on a different class of benzamides, physicochemical parameters such as XlogP (a measure of lipophilicity), kaapa2, and Quadrupole1 were found to have a high correlation with cytotoxic activity, yielding a model with a high correlation coefficient (r²: 0.941). nih.gov This demonstrates how statistical correlation of specific descriptors can pinpoint the key molecular properties driving a desired biological effect.

Assessment of Ligand Efficiency and Related Parameters in Rational Drug Design Research

In rational drug design, it is not enough for a compound to be potent; it must also be efficient. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a prospective drug molecule. It is a measure of how effectively a compound utilizes its size to achieve binding affinity for its target. LE is calculated by dividing the binding affinity (often expressed as pIC₅₀ or pKᵢ) by the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule.

This parameter is crucial for optimizing lead compounds. A high LE value indicates that a molecule has a good balance of potency and size, which is often associated with better drug-like properties. Researchers use LE to compare different fragments or lead compounds and to guide the optimization process. For instance, when modifying a lead compound, the goal is often to increase potency without a disproportional increase in molecular size, thus maintaining or improving ligand efficiency.

The table below presents biological activity data for several oxadiazole-benzamide derivatives from a research study. mdpi.com While the original study did not explicitly calculate ligand efficiency, this data is the foundation for such an assessment. A medicinal chemist would use these EC₅₀ values (converted to pEC₅₀) and the heavy atom count of each compound to calculate and compare their ligand efficiencies, guiding further optimization.

Compound IDStructureEC₅₀ (mg/L) vs. S. sclerotiorum
12c 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(m-tolyl)benzamide>50
12d 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide30.15
12i 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-fluorophenyl)benzamide13.79
12j 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-chlorophenyl)benzamide10.23
12k 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-bromophenyl)benzamide11.08
12p 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(3,4-dichlorophenyl)benzamide5.17

Molecular Mechanisms of Action in in Vitro and Computational Research Models

Identification and Validation of Putative Biological Targets through Research Methodologies

The precise biological targets of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are multifaceted and the subject of ongoing investigation. However, research on the broader class of oxadiazole derivatives points toward several putative targets. Methodologies to identify these targets often involve screening the compounds against panels of known enzymes or receptors implicated in disease pathways. For structurally related compounds, key targets identified include enzymes crucial for cell proliferation and survival.

For instance, studies on various substituted oxadiazole derivatives have identified epidermal growth factor receptor (EGFR) as a potential target. mdpi.commdpi.com EGFR is a tyrosine kinase that plays a critical role in regulating cell growth, and its inhibition is a validated strategy in oncology. Similarly, topoisomerase II has been identified as a target for some oxadiazole-based compounds. mdpi.com The validation of these targets is typically achieved through enzyme inhibition assays and further confirmed by observing the downstream effects on cellular pathways in vitro. The 1,2,5-oxadiazole scaffold, also known as furazan, is a key component in compounds being investigated for a range of biological activities, from antiplasmodial to anticancer effects, suggesting its interaction with various biological macromolecules. nih.goviiarjournals.org

Investigation of Enzyme Inhibition and Modulation of Cellular Signaling Pathways

Following the identification of putative targets, research has focused on how these compounds inhibit enzyme function and modulate associated signaling pathways. The interaction of oxadiazole derivatives with targets like EGFR can block the phosphorylation cascade that promotes cell proliferation, demonstrating the potential of this chemical class to disrupt oncogenic signaling.

A significant body of research has demonstrated the anti-proliferative effects of oxadiazole derivatives in various cancer cell lines. These compounds have been shown to exert their cytotoxic effects by perturbing the normal progression of the cell cycle and by inducing apoptosis (programmed cell death).

For example, a study on a 1,3,4-oxadiazole derivative, compound 60 (2,5-diphenyl mdpi.comnih.govmdpi.comoxadiazole), showed high toxicity against PC-3 prostate cancer cells with an IC50 value of 0.22 µM. mdpi.com Mechanistic investigations revealed that this compound induced cell cycle arrest at the G0/G1 and S phases. mdpi.com Another 1,2,4-oxadiazole (B8745197) compound, when tested in DU-45 prostate cancer cells, caused cell cycle arrest at the G2/M phase, suggesting it acts as an inhibitor of tubulin polymerization. mdpi.com The induction of apoptosis is a common mechanism for cytotoxic compounds and has been observed with various oxadiazole derivatives. mdpi.comnih.gov This process is often confirmed through flow cytometry analysis and by measuring the levels of key apoptosis-regulating proteins like p53, Bax, and Bcl-2. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of Selected Oxadiazole Derivatives

Compound ID Oxadiazole Core Cell Line IC50 (µM) Reference
Compound 33 1,2,4- and 1,3,4- MCF-7 0.34 ± 0.025 mdpi.com
Compound 60 1,3,4- PC-3 0.22 mdpi.com
Compound 43 1,2,4- DU-45 0.118 mdpi.com
Compound 10 1,3,4- A549, SKOV3, MDA-MB231 (EGFR IC50 = 0.33) mdpi.com

| Compound 13 | 1,3,4- | A549, SKOV3, MDA-MB231 | (EGFR IC50 = 0.38) | mdpi.com |

This table presents data for structurally related oxadiazole compounds to illustrate the anti-proliferative potential of the general scaffold.

The exploration of specific interactions between the oxadiazole compounds (ligands) and their protein targets is crucial for understanding their mechanism of action and for rational drug design. These interactions are investigated using both experimental techniques and computational modeling. The benzamide (B126) portion of the molecule can readily form hydrogen bonds with the active sites of target enzymes. nih.gov The heterocyclic 1,2,4-oxadiazole ring is considered a bioisostere of the amide group, capable of participating in similar biological interactions. nih.gov This bioisosteric relationship allows for the design of molecules with improved pharmacological properties while maintaining key binding interactions. nih.govmdpi.com

Computational Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This in silico approach provides valuable insights into the plausible binding modes and helps to rationalize the observed biological activities.

Molecular docking studies have been employed to assess how this compound and its analogs fit within the binding pockets of their putative protein targets. These studies can predict the conformation of the ligand within the active site and calculate a docking score, which is an estimate of the binding affinity. For instance, docking studies performed on oxadiazole derivatives targeting EGFR have shown that these compounds can fit into the ATP-binding site of the kinase domain. mdpi.commdpi.com The predicted binding affinity, often expressed in kcal/mol, indicates the stability of the protein-ligand complex. Studies on related compounds have shown strong binding affinities, supporting their potential as potent inhibitors. researchgate.net

A key output of molecular docking studies is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions are critical for the ligand's binding and inhibitory activity. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com For example, in the context of EGFR inhibition, docking studies of benzimidazole-based 1,3,4-oxadiazole derivatives have shown that the compounds form hydrogen bonds and other interactions with key residues in the kinase domain, similar to the interactions of known inhibitors like erlotinib. mdpi.com Such predictions are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. mdpi.com

Table 2: Predicted Interactions of an EGFR Inhibitor (Compound 10) from a Docking Study

Amino Acid Residue Interaction Type
Met793 Hydrogen Bond
Thr790 Hydrogen Bond
Leu718 Hydrophobic Interaction
Val726 Hydrophobic Interaction
Ala743 Hydrophobic Interaction

| Leu844 | Hydrophobic Interaction |

This table is based on data for a related benzimidazole-1,3,4-oxadiazole EGFR inhibitor to exemplify the types of interactions predicted by docking studies. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, typically recorded using a KBr pellet, displays several key absorption bands. A prominent band is observed in the region of 3242 cm⁻¹, which corresponds to the N-H stretching vibration of the secondary amide group. The carbonyl (C=O) stretching of the amide is visible as a strong absorption band around 1662 cm⁻¹. Stretching vibrations for the C=N bond within the oxadiazole ring are found near 1531 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)Vibration Type
Amide N-H3242Stretch
Amide C=O1662Stretch
Oxadiazole C=N1531Stretch

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (ESI-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and studying its fragmentation pattern to further confirm its structure. Techniques like Electrospray Ionization (ESI-MS) are commonly used. The mass spectrum shows the molecular ion peak (M+), which confirms the molecular weight of the compound. For this compound (C₁₄H₉N₃O₂), the expected molecular weight is approximately 251.25 g/mol . In ESI-MS analysis, the compound is often observed as a protonated molecule [M+H]⁺ at m/z 252.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. Fragmentation analysis within the mass spectrometer helps to piece together the structural components of the molecule, providing further evidence for the proposed structure.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Flash Chromatography)

Chromatographic methods are indispensable for the purification of the synthesized this compound and for the assessment of its purity. Flash column chromatography is a standard technique used for the isolation of the compound from reaction mixtures. This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is typically a mixture of organic solvents like ethyl acetate (B1210297) and hexane. The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the collection of the pure product. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC), which also uses a silica plate as the stationary phase and allows for rapid analysis of the sample's composition.

Q & A

Q. What are the key synthetic routes for N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with benzamide derivatives under anhydrous conditions. A common method uses NaH in dry dimethylformamide (DMF) to facilitate amide bond formation . Optimization includes controlling temperature (0–25°C), stoichiometric ratios of reactants, and purification via recrystallization (e.g., dichloromethane/hexane) or flash chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Essential techniques include:

  • NMR spectroscopy (1^1H, 13^{13}C) for verifying substituent positions and aromatic proton environments .
  • IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and oxadiazole ring vibrations .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • HPLC (≥95% purity) to assess compound suitability for biological assays .

Q. How is the biological activity of this compound screened in preliminary studies?

Initial screening involves in vitro assays against disease-relevant targets (e.g., malaria parasites, cancer cell lines). For example, oxadiazole derivatives exhibit antiplasmodial activity (IC50_{50} values <0.1 μM against Plasmodium falciparum strains) . Assays are conducted in triplicate with positive controls (e.g., chloroquine) to validate results .

Q. What strategies are used to design Structure-Activity Relationship (SAR) studies for this compound?

SAR studies focus on modifying:

  • Substituents on the benzamide ring (e.g., methoxy, nitro, or halogen groups) to modulate electronic effects .
  • Oxadiazole ring substituents (e.g., phenyl vs. chlorophenyl) to enhance target binding . Biological testing of analogs identifies critical functional groups for activity .

Q. How do solubility and stability impact experimental design for this compound?

Solubility in DMSO or ethanol is assessed for in vitro assays, while stability is tested under varying pH and temperatures (e.g., 4°C vs. 25°C). Methoxy or ethoxy substituents improve aqueous solubility but may reduce membrane permeability . Stability studies use HPLC to detect degradation products over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or substituent positioning. For example, a 3-nitro group on the benzamide ring enhances antiplasmodial activity, while a 4-nitro group reduces it . Replicating experiments under standardized protocols and using computational docking to validate binding modes can clarify inconsistencies .

Q. What computational approaches predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes like Plasmodium dihydroorotate dehydrogenase (DHODH). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity . These models guide synthetic prioritization of analogs with predicted high affinity .

Q. What methodologies assess the compound’s toxicity and off-target effects?

  • In vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) determine selectivity indices (IC50_{50} ratios for target vs. host cells) .
  • In vivo models (e.g., zebrafish or mice) evaluate acute toxicity (LD50_{50}) and organ-specific effects .
  • hERG channel inhibition assays predict cardiac toxicity risks .

Q. How do structural analogs of this compound compare in pharmacokinetic (PK) optimization?

Analogs with trifluoromethyl or ethoxy groups show improved metabolic stability in microsomal assays (e.g., t1/2_{1/2} >60 min) . Comparative PK studies use LC-MS/MS to measure plasma half-life, bioavailability, and blood-brain barrier penetration in rodent models .

Q. What advanced techniques validate mechanistic hypotheses for its bioactivity?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics to purified protein targets .
  • CRISPR-Cas9 knockout models confirm target dependency (e.g., DHODH in malaria parasites) .
  • Metabolomic profiling (via LC-MS) identifies pathway perturbations (e.g., pyrimidine biosynthesis inhibition) .

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